tert-Butyl (3-aminopropyl)(methacryloyl)carbamate tert-Butyl (3-aminopropyl)(methacryloyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1373253-18-9
VCID: VC0037105
InChI: InChI=1S/C12H22N2O3/c1-9(2)10(15)14(8-6-7-13)11(16)17-12(3,4)5/h1,6-8,13H2,2-5H3
SMILES: CC(=C)C(=O)N(CCCN)C(=O)OC(C)(C)C
Molecular Formula: C12H22N2O3
Molecular Weight: 242.319

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate

CAS No.: 1373253-18-9

Cat. No.: VC0037105

Molecular Formula: C12H22N2O3

Molecular Weight: 242.319

* For research use only. Not for human or veterinary use.

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate - 1373253-18-9

Specification

CAS No. 1373253-18-9
Molecular Formula C12H22N2O3
Molecular Weight 242.319
IUPAC Name tert-butyl N-(3-aminopropyl)-N-(2-methylprop-2-enoyl)carbamate
Standard InChI InChI=1S/C12H22N2O3/c1-9(2)10(15)14(8-6-7-13)11(16)17-12(3,4)5/h1,6-8,13H2,2-5H3
Standard InChI Key XACRUIWMDMEPBS-UHFFFAOYSA-N
SMILES CC(=C)C(=O)N(CCCN)C(=O)OC(C)(C)C

Introduction

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate is a specialized organic compound with the molecular formula C12H22N2O3C_{12}H_{22}N_{2}O_{3}. It is primarily used in chemical synthesis and research, particularly in polymer chemistry and biomedical applications. This compound is characterized by its methacryloyl group, which makes it reactive in polymerization processes, and its tert-butyl carbamate moiety, which serves as a protective group for amines during chemical reactions.

Synthesis

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate is synthesized through a multi-step process that involves:

  • Protection of the Amino Group: The primary amine in 3-aminopropanol is protected using tert-butyl carbamate to prevent unwanted side reactions.

  • Introduction of the Methacryloyl Group: The protected amine is reacted with methacryloyl chloride under controlled conditions to introduce the reactive methacryloyl functionality.

  • Purification: The product is purified using recrystallization or chromatography to achieve high purity (≥95%).

This synthesis process ensures the compound retains its functional groups for downstream applications.

Applications

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate has several specialized applications:

  • Polymer Chemistry: The methacryloyl group allows this compound to act as a monomer or comonomer in polymerization reactions, enabling the production of functionalized polymers with tailored properties.

  • Biomedical Research: It can be used to synthesize biocompatible materials for drug delivery systems, hydrogels, or tissue engineering scaffolds.

  • Chemical Synthesis: The tert-butyl carbamate group serves as a protecting group for amines, facilitating complex organic syntheses.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are recommended.

  • Storage Conditions: Store in a cool, dry place away from direct sunlight and incompatible substances such as strong acids or bases.

  • Disposal: Dispose of according to local regulations for hazardous materials.

Research Findings

Recent studies have explored the use of tert-Butyl (3-aminopropyl)(methacryloyl)carbamate in advanced material science:

  • Polymer Functionalization: Researchers have demonstrated its utility in creating pH-responsive polymers for drug delivery systems.

  • Crosslinking Agents: Its methacryloyl group has been used to crosslink hydrogels, enhancing their mechanical strength and swelling properties.

  • Biomedical Applications: Preliminary studies suggest potential for use in creating scaffolds for regenerative medicine due to its biocompatibility.

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